molecular formula C13H19BO3 B1529494 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 517864-13-0

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1529494
CAS RN: 517864-13-0
M. Wt: 234.1 g/mol
InChI Key: KKNJXLDMVHWJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯, is a chemical with the formula C12H17BO2. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. This ring also contains four methyl groups .


Physical And Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . Another similar compound, Methyl 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 .

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound is utilized for Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing chemists to synthesize complex molecules for pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry

In the realm of medicinal chemistry, it serves as a reagent for the development of potential JAK2 inhibitors , which are significant in the treatment of myeloproliferative disorders. Its role in the synthesis of aminothiazoles as γ-secretase modulators is also notable, as these are explored for Alzheimer’s disease treatment.

Material Science

The compound finds application in material science for the synthesis of novel copolymers . These copolymers have unique optical and electrochemical properties, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells.

Catalysis

Boronic acid derivatives are known to be effective catalysts and ligands in various chemical reactions . They can enhance the rate of reactions and are particularly useful in asymmetric synthesis , which is crucial for producing enantiomerically pure substances.

properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJXLDMVHWJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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